3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Heterocyclic Derivatives
Research focuses on the synthesis of various substituted pyrazolo[4,3-c]pyridines, demonstrating the versatility of these compounds in creating novel fused heterobicycles and their potential as intermediates for further chemical transformations. For instance, Karthikeyan, Vijayakumar, and Sarveswari (2014) explored the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting the methodology for creating novel compounds with potential for varied applications in chemical and pharmaceutical research (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Biological Evaluation and Potential Applications
Anticancer and Anti-inflammatory Agents
Some derivatives of pyrazolo[4,3-c]pyridine and similar structures have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).
Properties
IUPAC Name |
3-oxo-2-phenyl-N,5-dipropylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-10-20-18(24)15-12-22(11-4-2)13-16-17(15)21-23(19(16)25)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWGAFZFOWUKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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